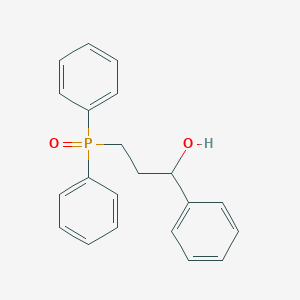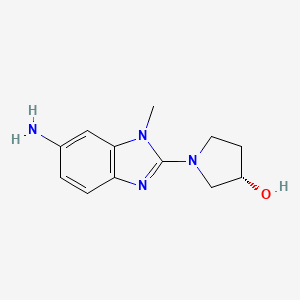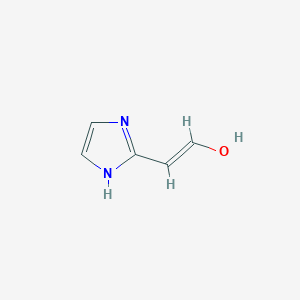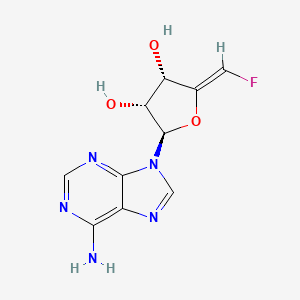
3-(Diphenylphosphoryl)-1-phenylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Diphenylphosphoryl)-1-phenylpropan-1-ol is an organic compound characterized by the presence of a diphenylphosphoryl group attached to a phenylpropanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diphenylphosphoryl)-1-phenylpropan-1-ol typically involves the reaction of diphenylphosphine oxide with a suitable phenylpropanol derivative. One common method includes the following steps:
Starting Materials: Diphenylphosphine oxide and 1-phenylpropan-1-ol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol, facilitating nucleophilic attack on the diphenylphosphine oxide.
Solvent: Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic route for scalability. This includes using continuous flow reactors to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Diphenylphosphoryl)-1-phenylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The phosphoryl group can be reduced to a phosphine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates in the presence of a base.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Tosyl chloride (TsCl) in pyridine for converting the hydroxyl group to a tosylate, followed by nucleophilic substitution.
Major Products:
Oxidation: 3-(Diphenylphosphoryl)-1-phenylpropan-1-one.
Reduction: 3-(Diphenylphosphino)-1-phenylpropan-1-ol.
Substitution: 3-(Diphenylphosphoryl)-1-phenylpropan-1-tosylate.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(Diphenylphosphoryl)-1-phenylpropan-1-ol is used as a building block in organic synthesis, particularly in the preparation of complex molecules and as a ligand in coordination chemistry.
Biology: In biological research, this compound can be used to study the effects of phosphoryl groups on biological activity and molecular interactions.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 3-(Diphenylphosphoryl)-1-phenylpropan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diphenylphosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type and binding mode.
Vergleich Mit ähnlichen Verbindungen
3-(Diphenylphosphoryl)-1-phenylpropan-1-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
3-(Diphenylphosphino)-1-phenylpropan-1-ol: Similar structure but with a phosphine group instead of a phosphoryl group.
This compound’s versatility and unique structural features make it a valuable subject of study in both academic and industrial research.
Eigenschaften
CAS-Nummer |
22950-48-7 |
|---|---|
Molekularformel |
C21H21O2P |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
3-diphenylphosphoryl-1-phenylpropan-1-ol |
InChI |
InChI=1S/C21H21O2P/c22-21(18-10-4-1-5-11-18)16-17-24(23,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21-22H,16-17H2 |
InChI-Schlüssel |
AWRAXOQHOQETCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate](/img/structure/B12914117.png)

![Furo[2,3-d]pyrimidine-6-methanol, 2-methoxy-4-methyl-](/img/structure/B12914125.png)

![(5z)-5-[(2,4-Difluorophenyl)imino]furan-2(5h)-one](/img/structure/B12914131.png)

![3-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]-2,5-diphenylbenzene-1,4-diol](/img/structure/B12914143.png)




